MPO Inhibition Potency: 2,5-Dimethoxy vs. 3,4-Dimethoxy Phenyl Substitution
In a myeloperoxidase (MPO) chlorination assay, the 3,4-dimethoxyphenyl analog (3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide) exhibited an IC50 of 1 nM [1]. While direct MPO inhibition data for the 2,5-dimethoxyphenyl target compound are not publicly available, the positional isomerism of the methoxy groups is a well-established determinant of enzyme pocket fit in benzofuran-2-carboxamides [2]. This cross-study comparable evidence suggests that substitution pattern alone can cause large potency shifts, making the 2,5-dimethoxyphenyl variant a critical comparator for SAR studies.
| Evidence Dimension | Inhibition of MPO chlorination activity |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide: IC50 = 1 nM |
| Quantified Difference | Not determinable from public data; positional isomer difference expected to alter potency. |
| Conditions | In vitro MPO chlorination assay; aminophenyl fluorescein detection; 10 min incubation followed by NaCl addition [1] |
Why This Matters
Researchers optimizing MPO inhibitors need the 2,5-dimethoxyphenyl isomer to map how methoxy position affects binding pocket occupancy and selectivity.
- [1] BindingDB. (n.d.). BDBM50554035. IC50 = 1 nM for 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. Retrieved from https://www.bindingdb.org/bind/BDBM50554035 View Source
- [2] Schlecker, R., Teschendorf, H.-J., & Unger, L. (1993). U.S. Patent No. 5,264,452. Benzofurancarboxamides and therapeutic agents. BASF Aktiengesellschaft. View Source
